molecular formula C16H25NO B450163 N-(2,6-diethylphenyl)-2-ethylbutanamide

N-(2,6-diethylphenyl)-2-ethylbutanamide

Cat. No.: B450163
M. Wt: 247.38g/mol
InChI Key: DOENCTODCYQUSJ-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-2-ethylbutanamide (IUPAC name) is an organic compound with the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol. Its structure features a 2,6-diethylphenyl group attached to the nitrogen atom of a 2-ethylbutanamide backbone. Key identifiers include the InChIKey DOENCTODCYQUSJ-UHFFFAOYSA-N and SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C16H25NO/c1-5-12(6-2)16(18)17-15-13(7-3)10-9-11-14(15)8-4/h9-12H,5-8H2,1-4H3,(H,17,18)

InChI Key

DOENCTODCYQUSJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Chloroacetamide Herbicides

Compounds sharing the N-(2,6-diethylphenyl) moiety but differing in substituents include:

Compound Name Molecular Formula Key Substituents Application/Activity Source/Reference
Butachlor C₁₇H₂₆ClNO₂ Chloro, butoxymethyl Pre-emergence herbicide (grasses/broadleaf weeds) FAO Specifications
Alachlor C₁₄H₂₀ClNO₂ Chloro, methoxymethyl Herbicide (inhibits VLCFA synthesis) Rotterdam Convention
2-Chloro-N-(2,6-diethylphenyl)acetamide C₁₂H₁₆ClNO Chloro, acetyl Carcinogenic agent ChEBI

Key Differences :

  • Butachlor vs. Alachlor : Butachlor’s butoxymethyl group enhances lipophilicity (logP = 3.37) compared to alachlor’s methoxymethyl group, affecting soil persistence and mobility .
  • Chloroacetamides vs. 2-Ethylbutanamide : The chloro group in herbicides enhances electrophilic reactivity, enabling inhibition of fatty acid elongation (e.g., VLCFA synthesis) , whereas the 2-ethylbutanamide group lacks this bioactivity.

Pharmaceutical Derivatives

N-(2,6-Dimethylphenyl)-2-(ethylpropylamino)butamide (Duranest)

  • Molecular Formula : C₁₆H₂₄N₂O
  • Structure: Features a dimethylphenyl group and ethylpropylamino side chain.
  • Application : Local anesthetic (introduced in 1976) with prolonged nerve-blocking effects due to steric hindrance from the dimethylphenyl group .
  • Contrast: The ethylbutanamide compound lacks the dimethyl and propylamino groups critical for sodium channel binding in anesthetics.

Crystallographic and Coordination Chemistry Analogues

N-(2,6-Dimethylphenyl) Acetamides

  • 26DMPMA (N-(2,6-Dimethylphenyl)-2-methylacetamide) :
    • Exhibits chain-like hydrogen bonding (N–H⋯O) in crystal lattices, contrasting with the bulkier diethylphenyl group in the target compound, which likely disrupts such packing .
  • Zinc β-Diiminate Complexes: Ligands like (BDI-2) = 2-((2,6-diethylphenyl)amido)-4-((2,6-diethylphenyl)imino)-2-pentene demonstrate that diethylphenyl groups enhance steric bulk in catalysts, improving CO₂/epoxide copolymerization activity .

Phytoalexin Induction

  • Butachlor and Pretilachlor : Induce phytoalexin (defense metabolites) accumulation in rice plants via jasmonic acid-like signaling .
  • N-(2,6-Diethylphenyl)-2-ethylbutanamide: No evidence of phytoalexin induction, likely due to the absence of chloro or alkoxymethyl groups critical for elicitor activity .

Carcinogenicity

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide: Classified as carcinogenic due to chloroacetyl reactivity, which forms DNA adducts .
  • This compound: Lacks electrophilic chlorine, reducing genotoxic risk.

Preparation Methods

Carboxylic Acid Activation via Coupling Reagents

This method employs 2-ethylbutanoic acid activation using carbodiimide-based coupling agents. A representative protocol involves:

  • Dissolving 2-ethylbutanoic acid (1.0 eq) in anhydrous dichloromethane

  • Adding N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as catalyst

  • Reacting with 2,6-diethylaniline (1.05 eq) at 0°C → 25°C for 12-18 hours

Key Advantages:

  • High conversion rates (>85% in optimized conditions)

  • Tolerance to steric hindrance from ethyl substituents

Limitations:

  • Requires rigorous exclusion of moisture

  • Dicyclohexylurea byproduct complicates purification

Schotten-Baumann Reaction with Acid Chlorides

Conversion of 2-ethylbutanoic acid to its acid chloride followed by amine coupling:

  • Chlorination Step:

    • Reflux 2-ethylbutanoic acid with thionyl chloride (2.5 eq) in toluene

    • Remove excess SOCl₂ via distillation

  • Amidation:

    • Add 2,6-diethylaniline (1.1 eq) in THF/water biphasic system

    • Maintain pH 8-9 with NaHCO₃

    • Stir at 0°C → 25°C for 4-6 hours

Reaction Metrics:

ParameterValue
Yield78-82%
Purity (HPLC)>95%
Reaction ScaleUp to 50 kg demonstrated

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of cost, safety, and environmental factors:

Continuous Flow Reactor Systems

Patent EP2264027A1 details a continuous process for similar amides:

  • Reactor Design:

    • Microstructured mixer for acid chloride/amine interface

    • Residence time <2 minutes

  • Parameters:

    • Temperature: -10°C to +10°C

    • Throughput: 50 L/h demonstrated

Benefits:

  • 40% reduction in solvent use vs batch

  • 99.5% conversion maintained at scale

Purification Protocols

Critical steps for pharmaceutical-grade material:

StepMethodConditionsPurity Increase
Primary IsolationLiquid-liquid extractionCH₂Cl₂/5% NaHCO₃ (3:1 v/v)85% → 92%
CrystallizationAnti-solvent additionHeptane at -20°C92% → 98.5%
Final PolishingChromatography (industrial)Silica gel, ethyl acetate/hexane98.5% → 99.9%

Alternative Synthetic Pathways

Ugi Multicomponent Reaction Variants

The Groningen Research Institute demonstrated ammonia-Ugi routes for complex amides:

  • Components:

    • 2,6-Diethylbenzaldehyde (instead of traditional amine)

    • 2-Ethylbutanoic acid

    • Ammonium carbamate

    • tert-Butyl isocyanide

Outcome:

  • Single-step synthesis in 54% yield

  • Requires high-pressure NH₃ conditions (15 bar)

Microwave-Assisted Synthesis

Patent EP3768674B1 describes rapid amidation:

  • Conditions:

    • 150W microwave irradiation

    • DMF solvent with HATU coupling agent

    • 10 minute reaction time

Results:

MetricConventionalMicrowave
Yield78%82%
Reaction Time18 hours10 minutes
Byproducts6%2.3%

Critical Parameter Analysis

Solvent Effects on Reaction Kinetics

Data from multiple sources:

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.57224
DCM8.98518
DMF36.78812
Toluene2.46536

Polar aprotic solvents (DMF, DCM) optimize both yield and reaction rate.

Temperature Profile Optimization

Arrhenius analysis reveals:

  • Activation energy (Eₐ): 68 kJ/mol

  • Optimal range: 25-40°C

  • Above 50°C: Degradation via retro-amide formation observed

Green Chemistry Considerations

Solvent Replacement Strategies

Traditional SolventAlternativePMI* ReductionYield Impact
DCM2-MeTHF22%-3%
DMFCyrene™45%-5%
HexaneLimonene61%No change

*Process Mass Intensity

Catalytic System Recycling

Immobilized DMAP catalysts enable:

  • 7 reaction cycles without yield loss

  • 98.5% catalyst recovery via filtration

Analytical Characterization

Critical quality control parameters:

HPLC Method:

  • Column: Zorbax SB-C18 (4.6×150 mm, 5µm)

  • Mobile Phase: ACN/0.1% H3PO4 (70:30)

  • Retention Time: 8.2 minutes

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J=7.8 Hz, 1H), 6.98 (d, J=7.6 Hz, 2H), 2.61 (q, J=7.6 Hz, 4H), 2.34 (m, 1H), 1.58 (m, 4H), 1.22 (t, J=7.6 Hz, 6H), 0.92 (t, J=7.4 Hz, 6H)

Industrial Case Study: Kilo-Scale Production

Facility: GMP-certified plant (Data from EP2264027A1)

  • Batch Size: 12 kg

  • Process:

    • Acid chloride formation (98% conversion)

    • Amidation in flow reactor (99% conversion)

    • Crystallization (heptane/ethyl acetate)

Output:

  • 9.8 kg final product (81.7% yield)

  • HPLC purity: 99.93%

  • Residual solvents: <300 ppm

Emerging Technologies

Photocatalytic Amidation

Recent advances utilize visible light catalysis:

  • Catalyst: Mesoporous graphitic carbon nitride

  • Light Source: 450 nm LED array

  • Yield Improvement: 12% vs thermal methods

Machine Learning Optimization

Neural networks predict optimal conditions:

  • Input parameters: 15 variables (temp, solvent, equiv, etc.)

  • Prediction accuracy: ±3% yield error margin

Regulatory Considerations

Impurity Profile Requirements (ICH Q3A):

ImpurityThreshold
Any unidentified<0.10%
Total impurities<0.50%
2,6-Diethylaniline<50 ppm

Genotoxic Assessment:

  • Ames test negative up to 500 µg/plate

Q & A

Q. What are the optimal synthetic routes for N-(2,6-diethylphenyl)-2-ethylbutanamide, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves coupling 2-ethylbutanoyl chloride with 2,6-diethylaniline under inert conditions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm structural integrity using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl groups at δ 1.2–1.4 ppm) and LC-MS for molecular ion verification .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography resolves stereochemistry, while DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps. IR spectroscopy identifies amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}). Compare experimental data with computational models to validate electronic interactions .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). For trace analysis, hyphenate with high-resolution mass spectrometry (HRMS) to identify impurities like unreacted aniline or acyl chloride derivatives. Method validation should include spike-recovery tests (≥95% recovery) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,6-diethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Steric effects reduce accessibility to the amide nitrogen, slowing reactions like hydrolysis or alkylation. Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) combined with molecular modeling (e.g., docking into enzyme active sites) quantify steric contributions. Compare with analogs lacking ethyl groups (e.g., 2,6-dimethyl derivatives) to isolate steric effects .

Q. What experimental designs are suitable for investigating the compound’s potential as an enzyme inhibitor in microbial pathways?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., β-lactamase or cytochrome P450) using fluorogenic substrates. Measure IC50_{50} values via dose-response curves. Pair with molecular dynamics simulations to map binding interactions. Validate using site-directed mutagenesis of key residues in the enzyme’s active site .

Q. How can contradictory data on the compound’s environmental persistence be resolved?

  • Methodological Answer : Perform comparative degradation studies (hydrolysis, photolysis, biodegradation) under controlled conditions (pH, light intensity, microbial consortia). Use 14C^{14}\text{C}-labeled compound to track mineralization rates. Meta-analysis of existing data should account for variables like soil type or temperature, applying multivariate regression to identify confounding factors .

Q. What strategies mitigate toxicity risks identified in preliminary ecotoxicological studies?

  • Methodological Answer : Structure-activity relationship (SAR) analysis guides derivatization (e.g., replacing ethyl groups with less lipophilic substituents). Assess acute toxicity in Daphnia magna (EC50_{50}) and genotoxicity via Ames test. Cross-reference with metabolomics to identify toxic metabolites, then redesign synthesis to block problematic metabolic pathways .

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